(-)-Methyl (R)-3-hydroxyvalerate
Overview
Description
(-)-Methyl ®-3-hydroxyvalerate: is an organic compound that belongs to the class of esters It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: One common method to prepare (-)-Methyl ®-3-hydroxyvalerate is through the esterification of ®-3-hydroxyvaleric acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Asymmetric Synthesis: Another approach involves the asymmetric reduction of a precursor ketone using chiral catalysts or reagents to obtain the desired enantiomer.
Industrial Production Methods: Industrial production of (-)-Methyl ®-3-hydroxyvalerate often involves large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, biocatalytic methods employing enzymes such as lipases can be utilized for more environmentally friendly synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (-)-Methyl ®-3-hydroxyvalerate can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Ester groups in (-)-Methyl ®-3-hydroxyvalerate can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: ®-3-oxovaleric acid or ®-3-hydroxyvaleric acid.
Reduction: ®-3-hydroxyvaleric alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: (-)-Methyl ®-3-hydroxyvalerate is used as a building block in organic synthesis for the preparation of more complex molecules.
Chiral Synthesis: It serves as a chiral intermediate in the synthesis of enantiomerically pure compounds.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in the synthesis of pharmaceutical agents, particularly those requiring chiral purity.
Biochemical Studies: It is used in studies related to enzyme specificity and chiral recognition.
Industry:
Flavor and Fragrance: (-)-Methyl ®-3-hydroxyvalerate is used in the formulation of flavors and fragrances due to its pleasant odor.
Polymer Synthesis: It is employed in the synthesis of biodegradable polymers and copolymers.
Mechanism of Action
The mechanism of action of (-)-Methyl ®-3-hydroxyvalerate largely depends on its application. In biochemical contexts, it may interact with enzymes or receptors in a stereospecific manner, influencing biological pathways. For instance, as a chiral molecule, it can fit into enzyme active sites in a specific orientation, affecting enzyme activity and catalysis.
Comparison with Similar Compounds
Methyl (S)-3-hydroxyvalerate: The enantiomer of (-)-Methyl ®-3-hydroxyvalerate, differing in the spatial arrangement of atoms.
Ethyl ®-3-hydroxyvalerate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl ®-2-hydroxyvalerate: Similar structure but with the hydroxyl group on the second carbon instead of the third.
Uniqueness:
Chirality: The specific ®-configuration of (-)-Methyl ®-3-hydroxyvalerate makes it unique in terms of its interaction with chiral environments, such as enzyme active sites.
Functional Group Position: The position of the hydroxyl group on the third carbon distinguishes it from other hydroxyvalerates, influencing its reactivity and applications.
Properties
IUPAC Name |
methyl (3R)-3-hydroxypentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-5(7)4-6(8)9-2/h5,7H,3-4H2,1-2H3/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFXKKFVUDJSPJ-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC(=O)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472999 | |
Record name | (-)-Methyl (R)-3-hydroxyvalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60793-22-8 | |
Record name | (-)-Methyl (R)-3-hydroxyvalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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